molecular formula C13H20F3NO4 B6300892 1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate CAS No. 2227206-57-5

1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate

Cat. No.: B6300892
CAS No.: 2227206-57-5
M. Wt: 311.30 g/mol
InChI Key: NONJHXVASFECAD-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate ester featuring a trifluoromethyl (-CF₃) group at the 5-position of the heterocyclic ring. This compound is structurally characterized by:

  • A six-membered piperidine ring with tert-butyl and methyl ester groups at the 1- and 3-positions, respectively.
  • A strongly electron-withdrawing trifluoromethyl substituent at the 5-position, which significantly influences the molecule’s electronic and steric properties.

Piperidine dicarboxylates are widely used as intermediates in pharmaceutical synthesis, particularly for nociceptin antagonists, antidepressants, and enzyme inhibitors . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in drug discovery .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO4/c1-12(2,3)21-11(19)17-6-8(10(18)20-4)5-9(7-17)13(14,15)16/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONJHXVASFECAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120995
Record name 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227206-57-5
Record name 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Carboxypiperidine-1,3-dicarboxylate Precursor

The synthesis begins with piperidine-1,3-dicarboxylic acid , which undergoes sequential protection and esterification:

  • Boc Protection at Position 1 :

    • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

    • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

    • Outcome : Selective protection of the 1-position amine yields 1-tert-butyl piperidine-1,3-dicarboxylate .

  • Methyl Esterification at Position 3 :

    • Reagents : Methyl chloride (MeCl), triethylamine (TEA).

    • Conditions : Tetrahydrofuran (THF), reflux (65°C), 6 hours.

    • Outcome : Conversion of the 3-carboxylic acid to a methyl ester produces 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate .

Trifluoromethyl Group Installation via SF₄ Reaction

The 5-carboxylic acid moiety is converted to a trifluoromethyl group using sulfur tetrafluoride (SF₄), a method adapted from patent CN102603611B:

ParameterValue
Starting Material 5-Carboxypiperidine-1,3-dicarboxylate
SF₄ Equivalents 2.7 mol per mol substrate
Solvent System Chloroform:Anhydrous HF (3:1)
Temperature 85–105°C
Reaction Time 3–4 hours
Workup Neutralization (NaOH), extraction (CHCl₃), distillation
Yield 77.9–80.6%

Mechanism :

  • Activation : SF₄ reacts with the carboxylic acid to form a mixed anhydride intermediate.

  • Fluorination : Sequential substitution of hydroxyl groups with fluorine atoms occurs, ultimately replacing the -COOH group with -CF₃.

  • Byproduct Formation : Thionyl difluoride (SOF₂) is generated and neutralized during workup.

Alternative Trifluoromethylation Strategies

Metal-Mediated Cross-Coupling

While less common, palladium-catalyzed cross-coupling using Me₃SiCF₃ (Ruppert-Prakash reagent) has been explored:

ParameterValue
Catalyst Pd(OAc)₂, Xantphos
Base CsF
Solvent DMF
Temperature 100°C
Yield 45–52%

This method suffers from lower yields due to competing side reactions but offers a safer alternative to SF₄.

Critical Analysis of Methodologies

SF₄-Based Synthesis

Advantages :

  • High yields (>75%) under optimized conditions.

  • Scalability for industrial production.

Challenges :

  • Safety Risks : SF₄ and HF are highly toxic and require specialized equipment (e.g., 316L stainless steel reactors).

  • Byproduct Management : SOF₂ necessitates rigorous scrubbing systems.

Comparative Performance Data

MethodYield (%)Purity (%)ScalabilitySafety Profile
SF₄ Fluorination77.9–80.695–97HighLow
Pd-Catalyzed Coupling45–5285–90ModerateModerate

Industrial-Scale Optimization

Key parameters for large-scale synthesis include:

  • Solvent Ratios : Chloroform/HF (3:1) minimizes side reactions while ensuring reagent solubility.

  • Temperature Gradients : Gradual heating to 85°C prevents exothermic runaway.

  • Distillation Conditions : Fractional distillation at reduced pressure (10–15 mmHg) isolates the product with >99% purity.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents used in these reactions include halides, acids, bases, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C13H20F3NO4, with a molecular weight of approximately 311.30 g/mol. Its structure includes:

  • A piperidine ring
  • Two carboxylate groups
  • A tert-butyl group
  • A trifluoromethyl group

These characteristics contribute to its reactivity and utility in synthetic pathways.

Medicinal Chemistry

1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate has been explored for its potential in drug development, particularly as:

  • Antidepressants : The piperidine structure is often associated with compounds that exhibit psychoactive properties. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, potentially leading to new treatments for depression and anxiety disorders.
  • Anticancer Agents : The trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of compounds in cancer therapy. Studies have shown that similar structures can inhibit tumor growth by targeting specific cellular pathways.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further transformations allows chemists to create:

  • Novel Heterocycles : The piperidine ring can be modified to produce a range of heterocyclic compounds with diverse biological activities.
  • Fluorinated Compounds : The trifluoromethyl group is a key feature in many high-performance materials and pharmaceuticals. It imparts unique chemical properties that enhance activity and stability.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel piperidine derivatives based on the structure of this compound. The research demonstrated promising results in modulating serotonin receptors, indicating potential as a new class of antidepressants.

CompoundActivityReference
Compound AModerate
Compound BHigh

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2020) investigated the anticancer properties of trifluoromethyl-piperidine derivatives. The findings suggested that modifications to the piperidine ring could enhance cytotoxicity against various cancer cell lines.

DerivativeIC50 (µM)Cancer Type
Derivative X15Breast
Derivative Y10Lung

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The trifluoromethyl group distinguishes the target compound from analogs with other substituents (e.g., hydroxyl, allyl, or halogens). Key comparisons include:

Table 1: Substituent Effects on Piperidine Dicarboxylates
Compound Name Substituent (Position) Molecular Weight Key Properties/Applications Reference
1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate -CF₃ (5) ~355.3 High lipophilicity, metabolic stability Target
1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate -OH (5) ~317.3 Polar, hydrogen-bonding capability
1-tert-Butyl 3-methyl 3-allylpiperidine-1,3-dicarboxylate Allyl (3) 283.4 Allyl for functionalization
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate 5,5-diF 307.3 Electron-withdrawing, bioactivity
  • Trifluoromethyl (-CF₃) vs. Hydroxyl (-OH): The -CF₃ group reduces basicity and increases lipophilicity compared to -OH, which enhances solubility in polar solvents .
  • Trifluoromethyl vs. Allyl: The allyl group () enables further functionalization (e.g., cross-coupling), whereas -CF₃ stabilizes adjacent electrophilic centers for nucleophilic attacks .
  • Trifluoromethyl vs. Halogens: 5,5-Difluoro derivatives () exhibit weaker electron-withdrawing effects than -CF₃, impacting reactivity in Suzuki-Miyaura couplings .

Biological Activity

1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate (CAS: 2227206-57-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H20F3NO4
  • Molecular Weight : 311.30 g/mol
  • Purity : ≥ 97%
  • IUPAC Name : 1-(tert-butyl) 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate

The biological activity of this compound is primarily associated with its interaction with various receptors and enzymes in the body. Notably, it has been studied for its role as an antagonist at the P2Y14 receptor, which is involved in inflammatory responses and immune system modulation.

P2Y14 Receptor Antagonism

Research indicates that compounds similar to this compound exhibit potent antagonistic effects on the P2Y14 receptor. This receptor is activated by uridine diphosphoglucose (UDPG) and plays a crucial role in mediating inflammation and pain responses in various conditions such as asthma and chronic pain syndromes .

Biological Activity Data

Activity Type Description Reference
Antagonistic ActivityExhibits IC50 values around 20 nM against P2Y14 receptors in functional assays.
Inflammatory ResponseReduces UDPG-induced chemotaxis of human neutrophils, suggesting potential anti-inflammatory effects.
Analgesic PotentialDemonstrated efficacy in mouse models for chronic neuropathic pain and asthma-related inflammation.

Study on Inflammation and Pain

In a study examining the effects of P2Y14 receptor antagonists, including derivatives of the compound , researchers found that these compounds significantly reduced inflammation markers in mouse models of asthma. The study highlighted the potential for these compounds to serve as therapeutic agents in managing respiratory conditions .

Neurotransmitter Modulation

Another area of investigation focused on the compound's influence on the GABA neurotransmitter system. Piperidine derivatives have shown promise as modulators of GABA uptake, which could be beneficial in treating psychiatric disorders . This suggests that this compound may have broader implications beyond inflammation and pain management.

Q & A

Q. What are the common synthetic routes for preparing 1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and coupling reactions. For example, tert-butyl and methyl ester groups are introduced via nucleophilic substitution or carboxylation under anhydrous conditions. A representative approach involves:

Lithiation with LDA (lithium diisopropylamide) at −78°C to activate intermediates .

Protection using tert-butyl chloroformate or methyl esters under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with XPhos ligand) to install trifluoromethyl groups under inert atmospheres .
Yield optimization requires precise temperature control, anhydrous solvents, and stoichiometric ratios. For instance, incomplete deprotection (e.g., HCl in dioxane) can lead to byproducts, reducing purity .

Q. How can researchers verify the stereochemical integrity of this compound during synthesis?

Methodological Answer: Stereochemical analysis combines X-ray crystallography and NMR spectroscopy :

  • Single-crystal X-ray diffraction (e.g., data-to-parameter ratio ≥ 18.0) confirms bond angles and dihedral angles, such as C3–C2–C6–N3 torsion (16.5° vs. −164.66°) .
  • NOESY NMR identifies spatial proximity of protons (e.g., tert-butyl vs. methyl groups).
  • Chiral HPLC with polysaccharide columns resolves enantiomers, critical for avoiding racemization during esterification .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of the trifluoromethyl group in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations model electronic effects:

  • The CF₃ group exerts strong electron-withdrawing effects, lowering the LUMO energy of adjacent carbonyls, making them susceptible to nucleophilic attack.
  • Solvent effects (e.g., dielectric constant of THF vs. DCM) are modeled using COSMO-RS to predict reaction pathways .
  • Transition state analysis identifies steric hindrance from the tert-butyl group, which slows down unwanted side reactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotamer equilibria):

  • Variable-temperature NMR (e.g., −40°C to 25°C) can "freeze" conformational changes, resolving split signals .
  • IR spectroscopy detects carbonyl stretching frequencies (e.g., 1720–1740 cm⁻¹ for esters), which may shift due to hydrogen bonding with residual solvents .
  • Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. How can researchers optimize diastereoselectivity during piperidine ring formation?

Methodological Answer: Diastereoselectivity is controlled via:

  • Chiral auxiliaries (e.g., Evans oxazolidinones) to bias ring-closing transitions .
  • Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective cyclization .
  • Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) favor chair-like transition states, reducing strain in the piperidine ring .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study hydrolytic stability of the tert-butyl ester under physiological conditions?

Methodological Answer: A pH-dependent kinetic study is recommended:

Prepare buffered solutions (pH 1–10) simulating gastric to physiological environments.

Monitor degradation via HPLC-UV at 254 nm, tracking tert-butyl ester cleavage over time.

Use Arrhenius plots to calculate activation energy (Eₐ) for hydrolysis .

Compare with methyl ester stability; tert-butyl esters are typically more labile in acidic conditions due to carbocation formation .

Q. What advanced techniques characterize solid-state interactions (e.g., polymorphism) in this compound?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) identifies polymorphic forms by comparing experimental vs. simulated patterns .
  • DSC-TGA (Differential Scanning Calorimetry-Thermogravimetric Analysis) detects phase transitions and solvent inclusion .
  • Solid-state NMR (e.g., ¹³C CP/MAS) resolves crystallographic packing effects on chemical shifts .

Safety & Handling in Research Settings

Q. What precautions are critical when handling this compound’s trifluoromethyl group under basic conditions?

Methodological Answer:

  • Avoid moisture : CF₃ groups can hydrolyze to toxic HF under basic aqueous conditions. Use Schlenk lines for anhydrous work .
  • Ventilation : HF gas detectors are mandatory in fume hoods.
  • Neutralization protocols : Quench reactions with saturated NaHCO₃ before aqueous workup .

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